molecular formula C18H32N4O6 B055069 Bisucaberin CAS No. 112972-60-8

Bisucaberin

Cat. No.: B055069
CAS No.: 112972-60-8
M. Wt: 400.5 g/mol
InChI Key: GTADQMQBQBOJIO-UHFFFAOYSA-N
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Description

E101, also known as riboflavin or vitamin B2, is a water-soluble vitamin that is essential for human health. It plays a crucial role in energy metabolism, cellular respiration, and the maintenance of normal growth and development. Riboflavin is naturally found in various foods, including eggs, green vegetables, milk, meat, mushrooms, and almonds .

Mechanism of Action

Target of Action

Bisucaberin is a siderophore, a molecule that binds and transports iron in microorganisms . It is produced by certain bacteria, such as Vibrio salmonicida and Tenacibaculum mesophilum , to acquire insoluble Fe (III) from the local environment . It has also been found to have anticancer activity, inhibiting the growth of L1210 and 1MC carcinoma cells .

Mode of Action

This compound interacts with its targets, primarily iron ions, through a process known as chelation . The macrocyclic bis-hydroxamate structure of this compound is highly preorganized for ferric iron binding . At low pH, this compound predominantly forms a 1:1 complex with ferric iron, whereas at neutral pH, a monobridged 2:3 ligand:iron complex is the predominant species .

Biochemical Pathways

The biosynthesis of this compound involves the ATP-dependent dimerisation and macrocyclisation of N-hydroxy-N-succinylcadaverine . This process is catalyzed by a domain within the BibC multienzyme, encoded by the this compound biosynthetic gene cluster identified in Vibrio salmonicida .

Pharmacokinetics

Its ability to bind iron and its role as a siderophore suggest that it may be involved in the transport of iron within the bacterial cell .

Result of Action

The primary result of this compound’s action is the acquisition of iron, an essential nutrient, from the environment . In addition, this compound has been found to have anticancer activity, inhibiting the growth of certain carcinoma cells and sensitizing fibrosarcoma cells to macrophage-mediated cytolysis .

Action Environment

The production and function of this compound can be influenced by environmental factors, particularly the availability of iron . For instance, bacteria may produce more this compound under iron-deficient conditions to aid in iron acquisition . The pH of the environment can also affect the iron-binding properties of this compound .

Biochemical Analysis

Biochemical Properties

Bisucaberin interacts with various biomolecules in its role as a siderophore. It binds to Fe (III), forming a complex that is optimally pre-configured for Fe (III) binding . This interaction involves two endo-hydroxamic acid ligands flanked by one amine group and one carboxylic acid group .

Cellular Effects

This compound plays a crucial role in cellular processes, particularly in iron acquisition. It influences cell function by enabling cells to acquire insoluble Fe (III) from their environment . This can impact various cellular pathways, including those involved in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Its primary mechanism of action involves binding to Fe (III), forming a complex that facilitates iron acquisition . This interaction involves the formation of a complex with Fe (III) at neutral pH .

Metabolic Pathways

This compound is involved in metabolic pathways related to iron acquisition. It interacts with Fe (III), forming a complex that is involved in the process of iron uptake

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role in iron acquisition

Preparation Methods

Synthetic Routes and Reaction Conditions

Riboflavin can be synthesized through chemical processes, although modern industrial production primarily relies on fermentation methods. The chemical synthesis involves the condensation of 3,4-dimethylaniline with ribose, followed by cyclization and oxidation steps to form riboflavin .

Industrial Production Methods

Industrial production of riboflavin is achieved using fermentation techniques. Genetically modified strains of bacteria and fungi are employed to produce riboflavin in large quantities. These microorganisms are cultured in controlled environments, where they convert simple sugars into riboflavin through a series of enzymatic reactions .

Chemical Reactions Analysis

Types of Reactions

Riboflavin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Riboflavin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Riboflavin is unique among the B vitamins due to its distinct chemical structure and function. Similar compounds include:

Riboflavin stands out due to its role in the formation of FMN and FAD, which are crucial for a wide range of metabolic processes .

Properties

IUPAC Name

1,12-dihydroxy-1,6,12,17-tetrazacyclodocosane-2,5,13,16-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O6/c23-15-7-10-18(26)22(28)14-6-2-4-12-20-16(24)8-9-17(25)21(27)13-5-1-3-11-19-15/h27-28H,1-14H2,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTADQMQBQBOJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150242
Record name Bisucaberin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112972-60-8
Record name Bisucaberin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112972608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisucaberin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10150242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BISUCABERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PY4B0E1H1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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